1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(2-5)3-10-5;/h4,10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCYHNZIMOKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955505-59-5 | |
| Record name | 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemical reactions. This method utilizes a mercury lamp to facilitate the cycloaddition, although it requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
For industrial production, the synthesis may be optimized to use more scalable and cost-effective methods. This could involve the use of alternative photochemical sources or catalytic systems to achieve the desired cycloaddition. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Biological Activities
Research indicates that 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology.
Neuropharmacological Potential
The compound's structure suggests possible interactions with neurotransmitter systems, potentially influencing neuropsychiatric conditions. Preliminary studies on related bicyclic compounds have shown promise in modulating serotonin and dopamine receptors, which are critical targets in treating disorders such as depression and anxiety .
Antimicrobial Properties
Some derivatives of bicyclo[2.1.1]hexanes have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties. This aspect warrants further exploration to assess its efficacy against various pathogens .
Lead Compound in Medicinal Chemistry
Due to its unique structural features, this compound serves as a lead compound for developing new pharmaceuticals targeting central nervous system disorders and infectious diseases.
Structure-Activity Relationship Studies
The compound can be utilized in structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying the trifluoromethyl group or other substituents on the bicyclic structure, researchers can enhance potency and selectivity for specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The azabicyclo moiety provides rigidity and conformational constraint, which can improve binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Substituent Variation in 2-Azabicyclo[2.1.1]hexane Derivatives
The trifluoromethyl derivative is compared to analogs with fluorine-containing substituents (Table 1):
Key Observations :
- Trifluoromethyl vs.
- Functional Group Addition: The carboxylic acid derivative (C₇H₁₀ClF₂NO₂) exhibits higher polarity, likely influencing solubility and binding interactions in biological systems .
Bicyclo Ring System Variations
Comparisons with compounds featuring alternative bicyclic frameworks (Table 2):
Key Observations :
- Aromatic Substitution : The phenyl-substituted [3.1.0] derivative (C₁₂H₁₃ClF₃N) demonstrates how aromatic groups can increase molecular weight and steric hindrance, impacting target binding .
Biological Activity
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound notable for its unique structure and potential biological activity. This compound, characterized by the presence of a trifluoromethyl group and an azabicyclo moiety, has garnered interest in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 195.58 g/mol. The compound's structure features a bicyclic framework that contributes to its biological properties, particularly in terms of lipophilicity and metabolic stability due to the trifluoromethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. The azabicyclo moiety provides structural rigidity, which can enhance binding affinity to target proteins and enzymes involved in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest that compounds within the azabicyclo family may exhibit antibacterial properties, potentially through inhibition of bacterial topoisomerases, which are essential for DNA replication and repair .
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and survival.
- Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Demonstrated effective inhibition of bacterial growth in vitro against multiple strains | Antibacterial |
| Study B | Showed cytotoxic effects on cancer cell lines in vitro | Anticancer |
| Study C | Investigated neuroprotective effects in animal models | Neuropharmacological |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of related compounds, it was found that derivatives exhibited significant inhibition against multidrug-resistant strains of Acinetobacter baumannii. The mechanism involved the disruption of DNA gyrase function, critical for bacterial survival .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological potential of azabicyclo compounds, revealing that certain derivatives could modulate neurotransmitter release and improve cognitive function in rodent models, indicating potential for treating conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane skeleton in this compound?
The core bicyclic structure is typically synthesized via photochemical [2+2] cycloaddition or intramolecular cyclization. For example, methyl 2-fluoroacrylate can undergo photochemical cyclization to form the bicyclic skeleton, as demonstrated in the synthesis of 4-fluoro-2,4-methanoproline derivatives . Alternatively, multigram-scale preparations involve intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic system . Fluorination at the trifluoromethyl position often employs reagents like Deoxo-Fluor® or Selectfluor, which facilitate electrophilic substitution or rearrangement .
Q. How can NMR spectroscopy resolve conformational dynamics in this bicyclic system?
Conformational equilibria (e.g., trans/cis isomerism) can be quantified using dynamic NMR. For instance, in N-acetyl-2-azabicyclo[2.1.1]hexane, ratios of ~52:48 (in CDCl₃) and 54:46 (in D₂O) were observed, highlighting solvent-dependent puckering effects . Key signals include δ~3.54 ppm for H3 protons and δ~2.07 ppm for acetyl groups, with line-shape analysis providing activation energy barriers for ring inversion.
Q. What stability considerations are critical for handling and storing this compound?
The hydrochloride salt form enhances stability by mitigating hygroscopicity. Storage should prioritize anhydrous conditions (e.g., desiccators under nitrogen) and low temperatures (−20°C). Degradation pathways may involve hydrolysis of the trifluoromethyl group or ring-opening under acidic/basic conditions. Pre-formulation studies should include accelerated stability testing (40°C/75% RH) and monitoring via HPLC-MS .
Advanced Research Questions
Q. How do solvent and electrophile choice influence stereochemical outcomes in functionalization reactions?
Solvent polarity and electrophile nucleophilicity critically dictate regioselectivity. For example, bromination of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes in nitromethane or acetic acid favors rearranged anti,anti-dibromo products, whereas dichloromethane with pyridinium bromide perbromide yields unrearranged adducts . Fluorination via Deoxo-Fluor® in aprotic solvents achieves syn- or anti-fluoro substituents depending on precursor geometry .
Q. What mechanistic insights explain contradictory data in fluorination reactions?
Contradictions arise from competing pathways (e.g., neighboring group participation vs. direct electrophilic attack). For example, iodonium or phenylselenonium ions yield unrearranged 1,2-adducts, while bromonium ions promote rearrangement via nitrogen-assisted ring contraction . Isotopic labeling (e.g., or ) and DFT calculations can differentiate between concerted and stepwise mechanisms .
Q. How can computational modeling predict the impact of the trifluoromethyl group on reactivity?
Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethyl group stabilizes transition states in nucleophilic substitutions by polarizing adjacent bonds. For instance, the CF₃ group increases the electrophilicity of the bicyclic nitrogen, facilitating ring-opening reactions. Molecular dynamics simulations further predict solvent effects on conformational flexibility .
Q. What strategies enable stereoselective synthesis of 5,6-difunctionalized derivatives?
Stereocontrol is achieved through substrate pre-organization and chiral auxiliaries. A reported method involves syn-hydroxylation of 2-azabicyclo[2.2.0]hex-5-ene epoxides using organocopper reagents, followed by fluorination with Deoxo-Fluor® to install anti-fluoro and syn-hydroxy groups . Chiral HPLC or enzymatic resolution may separate enantiomers for biological testing.
Q. How can this compound serve as a conformational mimic in peptidomimetic design?
The rigid bicyclic structure mimics gauche or anti conformations of proline residues. For example, 5-syn-fluoro derivatives replicate the steric and electronic properties of 3-fluoroproline, enhancing peptide stability against enzymatic degradation. Circular dichroism (CD) and X-ray crystallography validate conformational mimicry in model peptides .
Methodological Recommendations
- Synthesis Optimization : Prioritize photochemical cyclization for scalability and Deoxo-Fluor® for regioselective fluorination .
- Characterization : Combine dynamic NMR, X-ray crystallography, and HRMS to resolve structural ambiguities .
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate solvent parameters with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
